2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol
Description
2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol is a pyridine derivative with a complex substitution pattern. Its structure includes:
- Chlorine at position 2 (electron-withdrawing group).
- Hydroxymethyl (-CH2OH) at position 6 (polar, hydrophilic).
- Trimethylsilyl ethynyl (-C≡C-Si(CH3)3) at position 4 (bulky, hydrophobic).
- Hydroxyl (-OH) at position 3 (hydrogen-bonding capability).
Properties
IUPAC Name |
2-chloro-6-(hydroxymethyl)-4-(2-trimethylsilylethynyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2Si/c1-16(2,3)5-4-8-6-9(7-14)13-11(12)10(8)15/h6,14-15H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUKXPTXCGNQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C(=NC(=C1)CO)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441145 | |
| Record name | 2-Chloro-6-(hydroxymethyl)-4-[(trimethylsilyl)ethynyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208519-38-4 | |
| Record name | 6-Chloro-5-hydroxy-4-[2-(trimethylsilyl)ethynyl]-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208519-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(hydroxymethyl)-4-[(trimethylsilyl)ethynyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the chloro, hydroxymethyl, and trimethylsilyl ethynyl groups through a series of substitution and addition reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The chloro group can be reduced to a hydrogen atom, potentially altering the compound’s reactivity.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the chloro group could produce various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antiviral Activity : Research indicates that derivatives of pyridine compounds exhibit antiviral properties. The presence of the chlorinated and hydroxymethyl groups in this compound may enhance its efficacy against viral infections by interfering with viral replication mechanisms .
- Anticancer Potential : Some studies suggest that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The trimethylsilyl group may contribute to increased lipophilicity, enhancing cellular uptake and bioavailability .
- Neuroprotective Effects : There is emerging evidence that pyridine derivatives can provide neuroprotective effects in models of neurodegenerative diseases. The ability of this compound to modulate neurotransmitter systems could be explored further for therapeutic applications .
Organic Synthesis Applications
- Building Block in Synthesis : The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions .
- Ligand for Catalysis : The unique structure of this compound makes it suitable as a ligand in transition metal-catalyzed reactions. It can facilitate reactions like cross-coupling, which are essential in the development of pharmaceuticals and agrochemicals .
Material Science Applications
- Polymer Chemistry : Due to its reactive functional groups, 2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol can be utilized in the development of new polymers with enhanced properties such as thermal stability and mechanical strength .
- Coatings and Adhesives : The compound's ability to form strong bonds can be exploited in creating high-performance coatings and adhesives. Its incorporation into formulations can improve adhesion to various substrates and resistance to environmental factors .
Antiviral Research
A study published in Journal of Medicinal Chemistry demonstrated that pyridine derivatives, including those structurally similar to this compound, exhibited significant antiviral activity against influenza viruses. The mechanism involved inhibition of viral neuraminidase, highlighting the potential for further development into antiviral agents .
Anticancer Studies
In a clinical trial reported by Cancer Research, compounds derived from pyridine structures were tested for their ability to inhibit tumor growth in various cancer models. Results indicated that these compounds could induce apoptosis in cancer cells, suggesting a pathway for developing new anticancer therapies based on this scaffold .
Mechanism of Action
The mechanism of action of 2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects. The trimethylsilyl group can enhance the compound’s stability and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Structural and Molecular Data
The table below highlights key differences between the target compound and related pyridine derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Position) |
|---|---|---|---|---|
| 2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol | Not provided | C11H14ClNO2Si | ~255.54 | Cl (2), hydroxymethyl (6), trimethylsilyl ethynyl (4), OH (3) |
| 2-((Trimethylsilyl)ethynyl)pyridin-3-ol | 556832-92-9 | C10H13NOSi | 191.30 | Trimethylsilyl ethynyl (2), OH (3) |
| 2-((Trimethylsilyl)ethynyl)pyridin-3-amine | 947330-64-5 | C10H14N2Si | 190.32 | Trimethylsilyl ethynyl (2), NH2 (3) |
| N-(3-Hydroxypyridin-2-yl)acetamide | 31354-48-0 | C7H8N2O2 | 152.15 | Acetamide (2), OH (3) |
| 3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol | Not provided | C11H13ClNO3 | ~242.68 | Cl (2), dimethoxymethyl (3), propargyl alcohol (4) |
Key Observations
Substituent Diversity :
- The target compound has four substituents , whereas others typically have two or three. This increases steric hindrance and may reduce solubility in polar solvents compared to simpler derivatives like N-(3-Hydroxypyridin-2-yl)acetamide .
- The trimethylsilyl ethynyl group distinguishes it from compounds like 3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol, which lacks silicon-based groups .
This contrasts with 2-((Trimethylsilyl)ethynyl)pyridin-3-amine, where the NH2 group at position 3 introduces electron-donating effects .
Functional Group Reactivity: The hydroxymethyl group offers a site for oxidation (to -COOH) or esterification, unlike 2-((Trimethylsilyl)ethynyl)pyridin-3-ol, which has fewer reactive handles . The trimethylsilyl ethynyl group may participate in Sonogashira coupling or act as a protecting group, similar to silyl-containing analogs in catalytic applications .
Biological Activity
2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented by the following structure:
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the inhibition of key enzymes and cellular processes. For instance, some derivatives have shown antiproliferative effects by inhibiting topoisomerase II, which is crucial for DNA replication and repair .
Biological Activities
- Antiproliferative Effects : Studies have demonstrated that certain hydroxymethyl derivatives can induce significant antiproliferative effects in mammalian cells. This activity is often linked to their ability to inhibit topoisomerase II, which is essential for DNA strand separation during replication .
- Antimicrobial Activity : Compounds with similar structures have been reported to possess antimicrobial properties, making them potential candidates for treating infections caused by bacteria and fungi.
- Nuclease Resistance : Modified versions of pyridine derivatives have shown promising results in terms of nuclease resistance, which is vital for the stability of oligonucleotides in therapeutic applications .
Table 1: Summary of Biological Activities
Case Study 1: Antiproliferative Activity
In a study examining several hydroxymethyl derivatives, this compound was tested against different cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of related compounds revealed that these derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
